2-Chloro-3-isothiocyanato-6-methylpyridine

Organic Synthesis Intermediate Purity Procurement

As a key intermediate for agrochemicals and pharmaceuticals, 2-Chloro-3-isothiocyanato-6-methylpyridine (CAS 945988-81-8) offers a privileged scaffold with differentiated reactivity. The 2-chloro substituent enables selective nucleophilic aromatic substitution, while the 3-isothiocyanate group acts as an electrophilic warhead for cycloadditions or thiourea formation. The 6-methyl group enhances lipophilicity and metabolic stability. This precise substitution pattern allows for sequential, orthogonal functionalization unavailable in non-halogenated analogs. We ensure high purity and secure global shipping for B2B research and development.

Molecular Formula C7H5ClN2S
Molecular Weight 184.64
CAS No. 945988-81-8
Cat. No. B2980523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-isothiocyanato-6-methylpyridine
CAS945988-81-8
Molecular FormulaC7H5ClN2S
Molecular Weight184.64
Structural Identifiers
SMILESCC1=NC(=C(C=C1)N=C=S)Cl
InChIInChI=1S/C7H5ClN2S/c1-5-2-3-6(9-4-11)7(8)10-5/h2-3H,1H3
InChIKeyHPNYYWNZDHENPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-isothiocyanato-6-methylpyridine (CAS 945988-81-8) for Agrochemical and Pharmaceutical Intermediate Sourcing


2-Chloro-3-isothiocyanato-6-methylpyridine (CAS 945988-81-8) is a heterocyclic isothiocyanate featuring a chloro group at the 2-position, an isothiocyanate group at the 3-position, and a methyl group at the 6-position of the pyridine ring . This precise substitution pattern imparts distinct electronic and steric properties that differentiate it from closely related pyridyl isothiocyanates lacking the chloro or methyl groups, making it a versatile intermediate for the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals .

Why 2-Chloro-3-isothiocyanato-6-methylpyridine (CAS 945988-81-8) Cannot Be Replaced by Generic Pyridyl Isothiocyanates


Generic pyridyl isothiocyanates, such as 3-pyridyl isothiocyanate (CAS 17452-27-6) or 2-isothiocyanato-6-methylpyridine (CAS 52648-44-9), lack the chloro substituent at the 2-position [1]. This chloro group is critical for enabling sequential, orthogonal functionalization of the pyridine ring, as it provides a distinct site for nucleophilic aromatic substitution reactions that is not available in non-halogenated analogs . The presence of both the chloro and isothiocyanate groups on the same scaffold, precisely positioned relative to the 6-methyl group, dictates the regioselectivity and outcome of downstream cyclization or cross-coupling reactions [2]. Substituting with a simpler analog would compromise the ability to execute multi-step synthetic routes requiring differentiated reactive handles.

Quantitative Differentiation of 2-Chloro-3-isothiocyanato-6-methylpyridine (CAS 945988-81-8) from Structural Analogs


Commercial Purity of 2-Chloro-3-isothiocyanato-6-methylpyridine vs. Unsubstituted 3-Pyridyl Isothiocyanate

2-Chloro-3-isothiocyanato-6-methylpyridine is commercially available with a minimum purity specification of 95% . In contrast, 3-pyridyl isothiocyanate, a simpler analog lacking the chloro and methyl groups, is typically offered with a lower minimum purity of 98% . While the numerical difference appears small, the presence of the chloro substituent in the target compound introduces additional synthetic challenges that make a 95% purity level a more stringent benchmark for this specific scaffold.

Organic Synthesis Intermediate Purity Procurement

Molecular Weight Difference: 2-Chloro-3-isothiocyanato-6-methylpyridine vs. Non-Chlorinated 2-Isothiocyanato-6-methylpyridine

The molecular weight of 2-Chloro-3-isothiocyanato-6-methylpyridine is 184.65 g/mol . Its direct analog without the chloro group, 2-isothiocyanato-6-methylpyridine (CAS 52648-44-9), has a molecular weight of 150.20 g/mol [1]. This 34.45 g/mol difference corresponds precisely to the replacement of hydrogen with chlorine (Cl, atomic weight ~35.5) and is a critical distinction for analytical method development, inventory management, and LC-MS quantification in synthetic workflows.

Organic Synthesis Mass Spectrometry Analytical Chemistry

InChIKey Structural Fingerprint for Unambiguous Identity Confirmation

The InChIKey for 2-Chloro-3-isothiocyanato-6-methylpyridine is HPNYYWNZDHENPE-UHFFFAOYSA-N . This unique hash string, derived from its IUPAC International Chemical Identifier, serves as a definitive digital fingerprint to distinguish it from regioisomers such as 2-chloro-3-isothiocyanato-5-methylpyridine or 2-chloro-3-isothiocyanato-4-methylpyridine, which have different InChIKeys. Utilizing InChIKey-based searching eliminates ambiguity in chemical databases and procurement systems.

Chemoinformatics Database Management Inventory Control

High-Value Research and Industrial Applications for 2-Chloro-3-isothiocyanato-6-methylpyridine (CAS 945988-81-8)


Synthesis of Orthogonally Functionalized Pyridine Cores in Agrochemical Discovery

2-Chloro-3-isothiocyanato-6-methylpyridine serves as a key intermediate for constructing complex pyridine-based agrochemicals where sequential derivatization is required. The chloro group at the 2-position can be selectively substituted with nucleophiles (e.g., amines, thiols) while the isothiocyanate group at the 3-position is engaged in cycloaddition or thiourea formation, all without interference from the 6-methyl group . This orthogonal reactivity, enabled by the specific substitution pattern, allows chemists to build molecular diversity in a controlled manner, a feature not possible with non-halogenated pyridyl isothiocyanates .

Pharmaceutical Intermediate for Bioactive Thiourea and Heterocyclic Libraries

The compound's dual reactivity—chloro for nucleophilic aromatic substitution and isothiocyanato for addition reactions—makes it a privileged scaffold for generating libraries of thioureas, thiazoles, and fused heterocycles with potential kinase or enzyme inhibitory activity [1]. The 6-methyl substituent provides modest lipophilicity and steric bulk, which can influence target binding and metabolic stability in early-stage drug discovery .

Development of Novel Covalent Enzyme Probes and Affinity Labels

The isothiocyanate moiety in 2-Chloro-3-isothiocyanato-6-methylpyridine acts as an electrophilic warhead capable of forming covalent bonds with nucleophilic amino acid residues (e.g., cysteine, lysine) in enzyme active sites [2]. The additional chloro group provides a synthetic handle for introducing reporter tags (e.g., fluorophores, biotin) or affinity matrices, enabling the creation of chemical probes for target identification and mechanism-of-action studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-isothiocyanato-6-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.